molecular formula C12H29N7O B1241923 sftx-3.3

sftx-3.3

Cat. No.: B1241923
M. Wt: 287.41 g/mol
InChI Key: CHIHEOCAOMXRKN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sFTX-3.3 (CAS 141997-14-0) is a synthetic polyamine amide that functions as a voltage-sensitive calcium channel (VSCC) antagonist. This compound is a research-grade tool for the selective inhibition of presynaptic calcium currents, with IC50 values of approximately 0.24 mM against P-type channels and 0.70 mM against N-type channels . Its mechanism involves blocking open channels, thereby reducing calcium influx, which subsequently leads to the inhibition of neurotransmitter release. Studies at mouse motor nerve terminals have demonstrated that this compound (at 100-300 µM) reversibly reduces acetylcholine release by 40-60% . At 100 µM, it reduces the duration of the slow component of presynaptic calcium currents by about 50% and also exhibits a minor inhibitory effect on sodium currents, reducing them by approximately 15-20% . The research value of this compound is significant in the field of neuroscience. It serves as a key pharmacological agent for studying the role of specific calcium channel subtypes in synaptic transmission and neuronal excitability. Its design originates from neurotoxins found in the venom of the funnel-web spider ( Agelenopsis aperta ), which have been a rich source of bioactive compounds for investigating neurological disorders . As such, this compound provides a valuable blueprint for basic research and potential therapeutic development. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C12H29N7O

Molecular Weight

287.41 g/mol

IUPAC Name

(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1

InChI Key

CHIHEOCAOMXRKN-JTQLQIEISA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCCCNCCCN)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NCCCNCCCN)N)CN=C(N)N

Synonyms

polyamine sFTX-3.3
sFTX 3.3
sFTX-3.3

Origin of Product

United States

Preparation Methods

Resin Selection and Functionalization

The synthesis of this compound predominantly employs 2-chlorotrityl chloride polystyrene resin as the solid support. This resin enables selective attachment of polyamine precursors through primary amine groups while allowing orthogonal protection of secondary amines. Key steps include:

  • Resin activation : Swelling in dichloromethane (DCM) followed by coupling with N-(3-aminopropyl)-1,3-diaminopropane under inert conditions.

  • Primary amine protection : Introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group via reaction with 2-acetyldimedone, ensuring selective masking of primary amines.

Sequential Coupling and Deprotection

The polyamine backbone is constructed through iterative coupling and deprotection:

  • Boc protection : Tertiary amines are capped with tert-butyloxycarbonyl (Boc) groups using Boc₂O in the presence of diisopropylethylamine (DIPEA).

  • Dde removal : Hydrazine (2% in DMF) selectively cleaves the Dde group, exposing the primary amine for subsequent acylation.

  • Acylation : Fmoc-L-Arg(Pmc)-OH is coupled using HBTU/HOBt activation, followed by Fmoc deprotection with piperidine.

Cleavage and Isolation

Final cleavage from the resin is achieved using trifluoroacetic acid (TFA) containing triisopropylsilane (TIPS) and water (95:2.5:2.5 v/v). Crude this compound is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C8 column, 0.06% TFA/acetonitrile gradient).

Table 1: Solid-Phase Synthesis Parameters for this compound

ParameterValue/ReagentReference
Resin2-chlorotrityl chloride polystyrene
Primary amine protectionDde (2-acetyldimedone)
Coupling reagentHBTU/HOBt
Cleavage conditionsTFA/TIPS/H₂O (95:2.5:2.5)
Purity post-HPLC>90%

Solution-Phase Synthesis: Alternative Routes

Polyamine Backbone Assembly

In solution-phase approaches, symmetrical polyamines (e.g., spermine) are functionalized through stepwise alkylation and acylation. Key modifications include:

  • Selective Boc protection : Tertiary amines are protected prior to primary amine acylation.

  • Amide bond formation : L-arginine is introduced via carbodiimide-mediated coupling (EDC/HCl, HOBt).

Challenges and Mitigation

  • Side reactions : Over-alkylation is minimized by using stoichiometric alkyl halides and low temperatures (0–4°C).

  • Purification : Silica gel chromatography (eluent: CHCl₃/MeOH/NH₄OH 7:2:1) yields this compound with 75–85% purity.

Combinatorial Approaches for Structural Optimization

Library Design and Screening

A combinatorial library of this compound analogs was generated using split-pool synthesis on Tentagel resin. Key variables included:

  • Polyamine chain length : Varied from triamines to pentamines.

  • Acylating agents : Substituted benzoyl and arginyl groups.

Table 2: Lead Compounds from Combinatorial Screening

CompoundIC₅₀ (P-type)IC₅₀ (N-type)Selectivity Ratio
This compound0.24 mM0.70 mM2.92
L-Arg-3,4-Spermidine0.18 mM0.45 mM2.50
This compound-amide0.33 mM0.68 mM2.06
Data sourced from

Structure-Activity Relationship (SAR) Insights

  • Amide vs. amine : The carbonyl group in this compound reduces P-type channel affinity compared to FTX-3.3 (IC₅₀: 0.24 mM vs. 55 pM).

  • Arginine substitution : Enhances solubility but increases off-target sodium channel activity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.72–2.82 ppm (polyamine CH₂), δ 7.89 ppm (amide NH), and δ 6.48–6.77 ppm (tyrosyl aromatic protons).

  • LC-MS : MH⁺ observed at m/z 287.4, consistent with C₁₂H₂₉N₇O.

Purity Assessment

Reverse-phase HPLC (Kromasil C8, 10–50% acetonitrile/0.06% TFA) achieves baseline separation of this compound from deamidated byproducts.

Table 3: Analytical Specifications for this compound

ParameterSpecificationMethod
Purity≥95% (HPLC)UV 220 nm
Residual solventsTFA <0.1%, DMF <500 ppmGC-MS
Water content≤5% (w/w)Karl Fischer
Data compiled from

Industrial-Scale Production Considerations

Process Intensification

  • Continuous-flow synthesis : Microreactors reduce reaction times for Dde protection and Boc deprotection by 40%.

  • In-line purification : Simulated moving bed (SMB) chromatography enhances yield to 78%.

Regulatory Compliance

  • ICH guidelines : Stability studies (25°C/60% RH) confirm no degradation over 24 months.

  • Genotoxic impurities : Control of alkylating agents (e.g., methyl iodide) to <1 ppm .

Chemical Reactions Analysis

a) Interaction with Calcium Channels

sFTX-3.3 binds to voltage-gated calcium channels via electrostatic interactions between its polyamine backbone and channel pore residues. The reaction kinetics are governed by:

Binding affinity1IC50where IC50=0.24mM P type ,0.70mM N type [4]\text{Binding affinity}\propto \frac{1}{\text{IC}_{50}}\quad \text{where IC}_{50}=0.24\,\text{mM P type },\,0.70\,\text{mM N type }[4]

b) pH-Dependent Reactivity

The protonation state of this compound’s amine groups modulates its inhibitory effects. At physiological pH (~7.4), tertiary amines remain unprotonated, enhancing membrane permeability .

c) Redox Interactions

This compound reduces oxidative stress in neuronal cells by scavenging superoxide radicals:

sFTX 3 3+O2Oxidized sFTX 3 3+H2O2[9]\text{sFTX 3 3}+\text{O}_2^-\rightarrow \text{Oxidized sFTX 3 3}+\text{H}_2\text{O}_2[9]

a) Calcium Channel Inhibition

Channel TypeIC₅₀ (mM)Mechanism
P-type 0.24Blocks pore via polyamine coordination
N-type 0.70Competes with endogenous polyamines

b) Neuroprotective Effects

This compound reduces NMDA-induced excitotoxicity by 60% and AMPA/kainate-induced cell death by 45% in hippocampal neurons .

Comparative Analysis

CompoundTarget SpecificityIC₅₀ (P-type)Key Difference
This compound P/N-type0.24 mMSynthetic amide backbone
FTX-3.3 Broad-spectrum0.10 mMLacks amide group; natural toxin
ω-Conotoxin N-type0.02 nMPeptide-based; higher affinity

Experimental Findings

  • Delayed neuroprotection : this compound retains 40% efficacy even when administered 60 minutes post-ischemia .

  • Synaptic transmission : Unlike glutamate antagonists, this compound (300 µM) does not suppress evoked responses in acute hippocampal slices .

Scientific Research Applications

Neuroscience Studies

sFTX-3.3 has been primarily utilized in neuroscience to investigate calcium signaling in neurons. Its ability to selectively block P-type calcium channels allows researchers to study the role of these channels in neurotransmitter release and synaptic transmission.

Case Study: Calcium Channel Blockade

Research demonstrated that this compound effectively inhibits P-type calcium currents in Xenopus oocytes, showcasing its potential for dissecting the contributions of different calcium channels in neuronal excitability and synaptic plasticity .

Pharmacological Research

The compound is instrumental in pharmacological studies aimed at developing new therapeutic agents targeting calcium channels. By understanding how this compound interacts with these channels, scientists can design more effective drugs for conditions related to calcium channel dysfunction, such as epilepsy and chronic pain.

Case Study: Drug Development

Studies have shown that this compound can serve as a lead compound for creating novel calcium channel blockers that may have fewer side effects compared to existing medications .

Toxicology and Venom Research

This compound is also used to explore the mechanisms of action of spider venoms and their potential applications in medicine. The study of this toxin can provide insights into how natural toxins can be harnessed for therapeutic purposes.

Case Study: Venom Mechanisms

Investigations into the molecular structure and function of this compound have revealed critical interactions with calcium channels that could inform the development of new analgesics or anesthetics derived from venom components .

Comparative Efficacy

The following table summarizes the efficacy of this compound against various calcium channel types:

Calcium Channel TypeIC50 (mM)Notes
P-type~0.24Strong inhibition observed
N-type~0.7Moderate inhibition
L-type~0.7Moderate inhibition

This data indicates that this compound is particularly effective against P-type calcium channels, which are crucial for neurotransmitter release at synapses.

Mechanism of Action

sFTX-3.3 exerts its effects by binding to and inhibiting P-type and N-type calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets of this compound include the alpha subunits of the calcium channels, and the pathways involved are primarily related to calcium signaling .

Comparison with Similar Compounds

Table 1: Comparative Efficacy of FTX-3.3 and this compound

Compound Target Channel IC50 (mM) Key Functional Effects
FTX-3.3 P-type 0.13 60% block of presynaptic Ca<sup>2+</sup> currents
N-type 0.24 65% block of L-type currents
This compound P-type 0.24 50% reduction of slow Ca<sup>2+</sup> currents
N-type 0.70 20% block of presynaptic Na<sup>+</sup> currents

Other Calcium Channel Antagonists

ω-Agatoxin KT (P/Q-Type Blocker)

ω-Agatoxin KT, a peptide toxin, selectively inhibits P/Q-type channels with ~70% efficacy in rat hippocampal neurons .

ω-Conotoxin GVIA (N-Type Blocker)

This conotoxin blocks N-type channels with ~30% efficacy in heterotopic neurons, comparable to this compound’s partial inhibition . However, ω-conotoxin GVIA lacks activity against P-type or sodium channels .

Nifedipine (L-Type Blocker)

Nifedipine, a dihydropyridine, blocks ~70% of L-type calcium currents in hippocampal neurons .

Table 2: Cross-Channel Selectivity of Calcium Antagonists

Compound P-Type N-Type L-Type Sodium Channels
This compound Yes Yes Partial Yes
FTX-3.3 Yes Yes Yes No
ω-Agatoxin KT Yes No No No
ω-Conotoxin GVIA No Yes No No
Nifedipine No No Yes No

Mechanistic Insights and Research Findings

The amide group in this compound reduces its calcium channel affinity and introduces off-target sodium channel activity, likely due to altered electrostatic interactions with channel pore residues . Voltage-clamp studies in Purkinje neurons demonstrate that this compound’s inhibition of calcium currents is voltage-dependent, with reduced efficacy at depolarized membrane potentials . In contrast, FTX-3.3 maintains consistent blockade across voltages, underscoring its structural advantage for P-type channel specificity .

Q & A

Q. What is the molecular mechanism of sFTX-3.3, and how can its calcium channel antagonism be experimentally validated?

this compound inhibits P-type and N-type calcium channels with IC50 values of 0.24 mM and 0.70 mM, respectively . To validate these effects:

  • Use in vitro electrophysiological assays (e.g., patch-clamp recordings) on isolated neuronal cells.
  • Compare dose-response curves with control compounds (e.g., ω-agatoxin for P-type channels).
  • Validate purity via HPLC and mass spectrometry to ensure biological activity correlates with chemical integrity .

Q. How should researchers design experiments to test this compound’s specificity across calcium channel subtypes?

  • Hypothesis-driven approach : Formulate whether this compound selectively targets P/N-type channels over L- or T-type variants.
  • Methodology :
  • Use heterologous expression systems (e.g., HEK293 cells transfected with specific channel subtypes).
  • Include positive/negative controls (e.g., nifedipine for L-type channels).
  • Apply statistical power analysis to determine sample size .
    • Data collection : Record current amplitudes pre/post compound application.

Q. What are the best practices for handling contradictory data in this compound efficacy studies?

  • Root-cause analysis : Check for batch-to-batch variability in compound synthesis or differences in cell line viability.
  • Replication : Repeat experiments across independent labs using standardized protocols .
  • Statistical reconciliation : Apply mixed-effects models to account for variability in experimental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported IC50 values across studies?

  • Meta-analysis : Compile data from multiple studies (e.g., via systematic reviews) to identify trends or outliers.
  • Methodological audit : Compare assay conditions (e.g., temperature, buffer composition) that may alter channel kinetics .
  • Cross-validation : Use orthogonal methods (e.g., fluorescence-based calcium imaging) to confirm electrophysiological findings .

Q. What strategies are effective for studying this compound’s synergistic effects with other neuroactive compounds?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism.
  • Experimental design :
ParameterExample
ConcentrationsThis compound (0.1–1 mM) + ω-conotoxin (10–100 nM)
AssayDual-channel patch-clamp or calcium flux assays
ControlsSingle-agent and vehicle groups
  • Data interpretation : Apply isobolograms to visualize interactions .

Q. How can computational modeling enhance the study of this compound’s binding kinetics?

  • Molecular docking : Simulate this compound’s interaction with calcium channel α-subunits (e.g., Cav2.1 for P-type).
  • Kinetic modeling : Use software like NEURON to predict on/off rates and steady-state block .
  • Validation : Compare in silico predictions with experimental IC50 shifts under varying voltage protocols .

Methodological and Ethical Considerations

Q. What protocols ensure data integrity in this compound research?

  • Blinding : Assign compound labels randomly to avoid observer bias.
  • Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework.
  • Data transparency : Share raw electrophysiological traces and purity certificates in supplementary materials .

Q. How should researchers address ethical concerns in animal studies involving this compound?

  • Follow ARRIVE guidelines for reporting in vivo experiments.
  • Minimize sample size via power analysis while maintaining statistical rigor.
  • Include ethical approval identifiers in publications (e.g., Institutional Animal Care and Use Committee protocols) .

Tables for Experimental Reference

Table 1 : Key Parameters for this compound Assays

ParameterP-type ChannelsN-type Channels
IC500.24 mM 0.70 mM
Assay TypePatch-clampCalcium imaging
Control Compoundω-agatoxinω-conotoxin GVIA

Table 2 : Common Pitfalls in this compound Studies

IssueSolution
Batch variabilityUse NMR/HPLC to verify purity
Low signal-to-noiseOptimize cell density and recording conditions
Contradictory IC50Standardize buffer pH and temperature

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